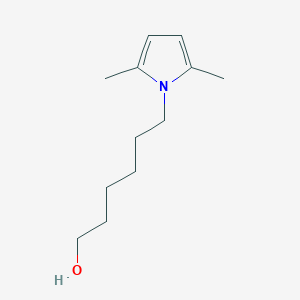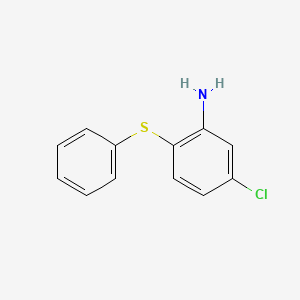
5-Chloro-2-phenylsulfanyl-phenylamine
Descripción general
Descripción
5-Chloro-2-phenylsulfanyl-phenylamine is a chemical compound with the molecular formula C12H10ClNS and a molecular weight of 235.733 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-phenylsulfanyl-phenylamine consists of a phenylamine group attached to a sulfur atom, which is further connected to another phenyl group. The 5th carbon atom in the second phenyl group is substituted with a chlorine atom .Physical And Chemical Properties Analysis
5-Chloro-2-phenylsulfanyl-phenylamine is a chemical compound with a molecular weight of 235.733 . No additional physical or chemical properties were found in the search results.Aplicaciones Científicas De Investigación
Application in Fluorescent Probe Design
Scientific Field
Biochemistry and Molecular Biology
Summary of Application
5-Chloro-2-phenylsulfanyl-phenylamine is utilized in the design of fluorescent probes, which are vital tools in biochemistry for detecting and imaging biomolecules within cells. These probes offer high sensitivity and selectivity, and their non-toxic nature makes them suitable for live-cell imaging.
Experimental Procedures
The compound is incorporated into the structure of fluorescent probes through a synthesis process that involves the selection of a fluorescent dye and the introduction of targeting groups. The design principles require a clear understanding of the target molecule, the choice of a suitable dye, and the conjugation of the dye with the phenylamine derivative to ensure specificity and efficiency.
Results
The use of 5-Chloro-2-phenylsulfanyl-phenylamine in fluorescent probes has led to enhanced performance in terms of stability, intensity, and non-toxicity, contributing to more accurate biological imaging and diagnostics .
Application in Acoustic Emission Testing
Scientific Field
Material Science and Engineering
Summary of Application
In material science, this compound is part of the research into developing new materials with improved acoustic emission (AE) properties. AE testing is a non-destructive technique used to monitor the integrity of materials and structures.
Experimental Procedures
The compound is tested for its effect on the acoustic emission characteristics of materials. This involves embedding the compound into materials and monitoring the AE signals under stress conditions to detect the onset of damage or failure.
Results
The incorporation of 5-Chloro-2-phenylsulfanyl-phenylamine has shown potential in enhancing the sensitivity and reliability of AE testing, leading to earlier detection of material defects and better predictive maintenance strategies .
Propiedades
IUPAC Name |
5-chloro-2-phenylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQPYFIRMWZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366316 | |
| Record name | 5-Chloro-2-phenylsulfanyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-phenylsulfanyl-phenylamine | |
CAS RN |
4235-20-5 | |
| Record name | 5-Chloro-2-phenylsulfanyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

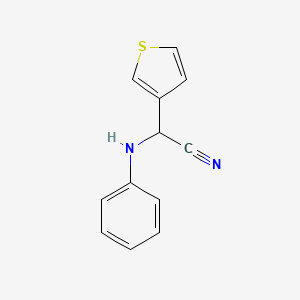
![6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620673.png)
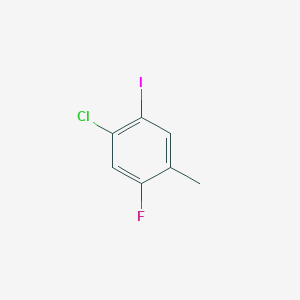
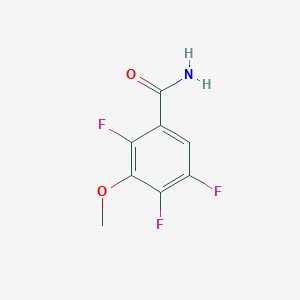
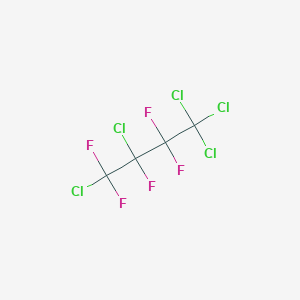
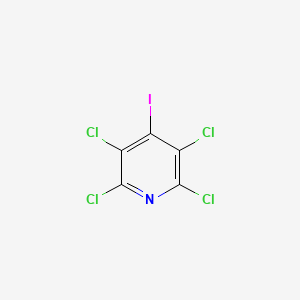
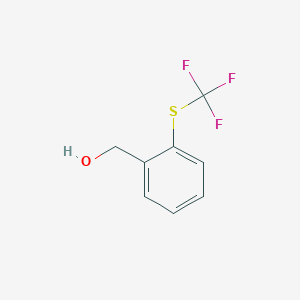
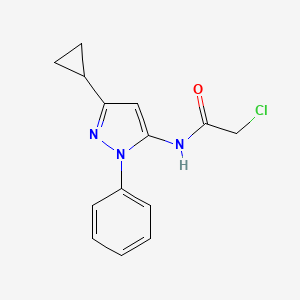
![2-[2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy]ethanohydrazide](/img/structure/B1620686.png)
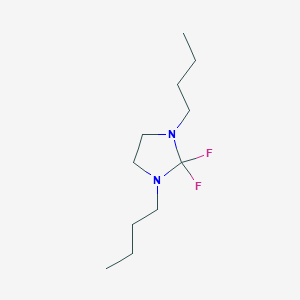
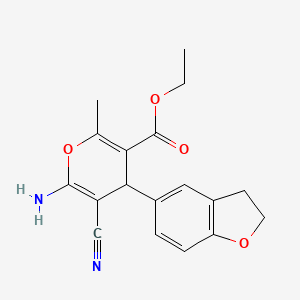
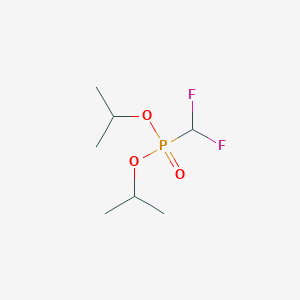
![3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid](/img/structure/B1620693.png)
